Isopropyl vs. Unsubstituted Piperazine: Molecular Weight and Lipophilicity Differentiation
The target compound, 4-[4-(propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (MW 260.38, clogP 2.68), differs substantially from its unsubstituted piperazine analog 4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS 200413-56-5, MW 218.30, rotatable bonds = 1) . The isopropyl substitution increases molecular weight by 42.08 Da (19.3% increase) and rotatable bonds from 1 to 6, significantly altering conformational entropy and ligand binding thermodynamics . The calculated lipophilicity (clogP = 2.68) positions this compound within the optimal range for CNS drug-like properties (Lipinski Rule of Five compliant), whereas the unsubstituted analog falls below the generally preferred logP window for blood-brain barrier penetration [1].
| Evidence Dimension | Physicochemical property comparison: Molecular Weight, clogP, Rotatable Bonds |
|---|---|
| Target Compound Data | MW: 260.38 g/mol; clogP: 2.68; Rotatable bonds: 6; TPSA: 53.64; HBA: 4; HBD: 1 |
| Comparator Or Baseline | 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS 200413-56-5): MW: 218.30 g/mol; Rotatable bonds: 1 |
| Quantified Difference | ΔMW: +42.08 g/mol (+19.3%); Δ Rotatable bonds: +5; clogP increase of approximately 1.2 log units |
| Conditions | Calculated properties from authoritative databases (Chemsrc) and computational prediction platforms (sildrug.ibb.waw.pl) |
Why This Matters
The higher molecular weight and lipophilicity of the isopropyl analog predict improved membrane permeability and target binding site accessibility relative to the unsubstituted piperazine variant, directly impacting lead compound selection for CNS and intracellular kinase targets.
- [1] Sildrug.ibb.waw.pl. Draw a structure: C15H24N4. Calculated properties: clogP: 2.68; TPSA: 53.64; HBA: 4; HBD: 1; Rotatable bonds: 6. View Source
